molecular formula C26H26ClNO2 B5355743 1-(3-chlorophenyl)-6,7-dimethoxy-2-[(E)-3-phenylprop-2-enyl]-3,4-dihydro-1H-isoquinoline

1-(3-chlorophenyl)-6,7-dimethoxy-2-[(E)-3-phenylprop-2-enyl]-3,4-dihydro-1H-isoquinoline

Cat. No.: B5355743
M. Wt: 419.9 g/mol
InChI Key: ADXAZGRZMQUCNW-JXMROGBWSA-N
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Description

1-(3-Chlorophenyl)-6,7-dimethoxy-2-[(E)-3-phenylprop-2-enyl]-3,4-dihydro-1H-isoquinoline is a complex organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This particular compound is characterized by the presence of a chlorophenyl group, dimethoxy groups, and a phenylprop-2-enyl group attached to the isoquinoline core

Preparation Methods

The synthesis of 1-(3-chlorophenyl)-6,7-dimethoxy-2-[(E)-3-phenylprop-2-enyl]-3,4-dihydro-1H-isoquinoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where a chlorobenzene derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Addition of Dimethoxy Groups: The dimethoxy groups can be added through a methylation reaction using dimethyl sulfate or methyl iodide in the presence of a base.

    Attachment of the Phenylprop-2-enyl Group: The phenylprop-2-enyl group can be introduced via a Heck reaction, where a styrene derivative reacts with a halogenated isoquinoline in the presence of a palladium catalyst.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often utilizing continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

1-(3-Chlorophenyl)-6,7-dimethoxy-2-[(E)-3-phenylprop-2-enyl]-3,4-dihydro-1H-isoquinoline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of dihydroisoquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorophenyl group.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions, forming new carbon-carbon bonds with various aryl or alkyl groups.

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or acetonitrile. Major products formed from these reactions include substituted isoquinolines, quinolines, and various functionalized derivatives.

Scientific Research Applications

1-(3-Chlorophenyl)-6,7-dimethoxy-2-[(E)-3-phenylprop-2-enyl]-3,4-dihydro-1H-isoquinoline has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-6,7-dimethoxy-2-[(E)-3-phenylprop-2-enyl]-3,4-dihydro-1H-isoquinoline involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may bind to specific receptors in the central nervous system, resulting in analgesic or anti-inflammatory effects.

Comparison with Similar Compounds

1-(3-Chlorophenyl)-6,7-dimethoxy-2-[(E)-3-phenylprop-2-enyl]-3,4-dihydro-1H-isoquinoline can be compared with other similar compounds, such as:

    1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine: This compound has a similar chlorophenyl group but differs in its core structure and functional groups.

    3-(4-Chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one: This compound shares the chlorophenyl group and phenylprop-2-enyl moiety but has a different core structure.

    5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol: This compound contains a chlorophenyl group but has a thiadiazole core instead of an isoquinoline core.

The uniqueness of this compound lies in its specific combination of functional groups and core structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(3-chlorophenyl)-6,7-dimethoxy-2-[(E)-3-phenylprop-2-enyl]-3,4-dihydro-1H-isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26ClNO2/c1-29-24-17-20-13-15-28(14-7-10-19-8-4-3-5-9-19)26(23(20)18-25(24)30-2)21-11-6-12-22(27)16-21/h3-12,16-18,26H,13-15H2,1-2H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADXAZGRZMQUCNW-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(N(CCC2=C1)CC=CC3=CC=CC=C3)C4=CC(=CC=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C2C(N(CCC2=C1)C/C=C/C3=CC=CC=C3)C4=CC(=CC=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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